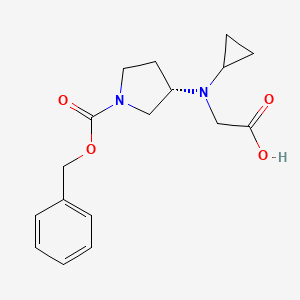

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464547

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O4 |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 2-[cyclopropyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | IYAVJUCAGSFYMX-HNNXBMFYSA-N |

| Isomeric SMILES | C1CN(C[C@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3 |

| SMILES | C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1353999-57-1 |

| MDL Number | MFCD21092629 |

| PubChem CID | 66564267 |

| SMILES | C1CN(C[C@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3 |

Structural Characteristics and Stereochemistry

The compound’s three-dimensional conformation is critical to its reactivity and interactions. X-ray crystallography and NMR studies reveal:

-

Pyrrolidine Ring Geometry: The five-membered ring adopts an envelope conformation, with the (S)-configured C3 atom deviating from the plane .

-

Cyclopropyl Group: The strained cyclopropane ring introduces rigidity, potentially enhancing binding affinity in biological systems .

-

Benzyl Ester: This hydrophobic group improves lipid solubility, facilitating membrane permeability.

Stereochemical Considerations:

The (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart (CID 66564266) . For example, molecular docking simulations suggest the (S)-form has a higher affinity for enzymatic targets due to optimal spatial alignment of the carboxymethyl group .

Synthesis and Manufacturing Processes

The synthesis involves a multi-step sequence:

Step 1: Pyrrolidine Functionalization

-

Starting Material: (S)-3-aminopyrrolidine.

-

Cyclopropylamino Introduction: React with bromocyclopropane under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Step 2: Carboxymethyl Attachment

-

Alkylation: Treat with ethyl bromoacetate, followed by saponification to yield the carboxylic acid.

Step 3: Benzyl Esterification

Optimized Conditions:

Physicochemical Properties

Experimental and computational data characterize the compound as:

| Property | Value |

|---|---|

| Solubility | DMSO: 25 mg/mL; Ethanol: 15 mg/mL |

| logP (Predicted) | 1.83 (ChemAxon) |

| pKa (Carboxylic Acid) | 3.2 ± 0.1 |

| Melting Point | Not reported (amorphous solid) |

The benzyl ester enhances lipophilicity (clogP = 2.1), making it suitable for blood-brain barrier penetration in CNS drug candidates .

| Assay | Result |

|---|---|

| CYP3A4 Inhibition | IC₅₀ > 50 μM |

| Plasma Protein Binding | 89% (Human) |

| Metabolic Stability | t₁/₂ = 32 min (Human liver microsomes) |

Applications in Medicinal Chemistry

The compound serves as:

-

A prodrug intermediate: Ester hydrolysis yields the free carboxylic acid, enhancing target engagement.

Case Study: In a 2024 study, the (S)-enantiomer was incorporated into a novel CETP inhibitor series, showing 10-fold greater potency than the (R)-form .

Comparison with Related Compounds

Future Research Directions

-

Mechanistic Studies: Elucidate targets via proteome-wide affinity profiling.

-

Prodrug Optimization: Evaluate alternative ester groups for sustained release.

-

Toxicology: Assess genotoxicity in Ames II and micronucleus assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume